tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C18H30BN3O4 and its molecular weight is 363.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Chemical Identity
- IUPAC Name: tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate
- CAS Number: 57812466
- Molecular Formula: C19H29BN4O4
- Molecular Weight: 388.27 g/mol
This compound is a boron-containing organic compound known for its potential biological activities, particularly in medicinal chemistry.
The compound's biological activity is primarily attributed to its interaction with various biological targets through the pyrazole and pyrrolidine moieties. The presence of the dioxaborolane group enhances its binding affinity and stability in biological systems. Research indicates that compounds with similar structures have shown promise as inhibitors in various pathways, including those involved in cancer and viral infections.
Antiviral Activity
Recent studies have highlighted the potential of pyrrole-scaffold compounds in modulating hepatitis B virus (HBV) capsid assembly. For instance, compounds structurally related to tert-butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate have demonstrated significant anti-HBV activity. In one study, the binding characteristics of these compounds were evaluated using molecular dynamics simulations which revealed favorable interactions with HBV capsid proteins .
Pharmacokinetics and Toxicology
The pharmacokinetic properties of similar compounds suggest that they possess favorable absorption and distribution profiles. The incorporation of the dioxaborolane unit is believed to enhance metabolic stability while minimizing toxicity. For example, modifications in the structure can lead to variations in cytochrome P450 (CYP) inhibition profiles, which are crucial for drug metabolism .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Anti-HBV Studies : A series of pyrrole-based compounds were synthesized and tested for their ability to inhibit HBV replication. The results showed a correlation between structural modifications and enhanced antiviral activity.
- CYP Inhibition Profiles : Compounds were assessed for their impact on CYP enzymes. Some exhibited significant inhibition at varying concentrations, indicating a need for careful consideration in drug design to avoid adverse interactions .
Comparative Activity Table
Compound Name | Structure Type | IC50 (nM) | CYP Inhibition (%) | Notes |
---|---|---|---|---|
CU01 | Pyrrole | 447 | CYP2B6 (50%) | Moderate activity against HBV |
CU02 | Pyrrole | 300 | CYP2C19 (53%) | High potency |
CU03 | Pyrrole | 250 | Multiple CYPs | Broad-spectrum activity |
tert-butyl 3-(4-(4,4,5,5-tetramethyl... | Dioxaborolane derivative | TBD | TBD | Potential lead compound |
Properties
IUPAC Name |
tert-butyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BN3O4/c1-16(2,3)24-15(23)21-9-8-14(12-21)22-11-13(10-20-22)19-25-17(4,5)18(6,7)26-19/h10-11,14H,8-9,12H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWFVUAHNXWIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCN(C3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.